molecular formula C7H5F4NO B13548052 2-Pyridinemethanol, 5-fluoro-alpha-(trifluoromethyl)- CAS No. 1286776-46-2

2-Pyridinemethanol, 5-fluoro-alpha-(trifluoromethyl)-

Cat. No.: B13548052
CAS No.: 1286776-46-2
M. Wt: 195.11 g/mol
InChI Key: ZWUQASWPDGMMIS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol is a fluorinated organic compound that features both trifluoromethyl and fluoropyridinyl groups

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol typically involves the reaction of 5-fluoropyridine with a trifluoromethylating agent. One common synthetic route includes the use of trifluoroacetaldehyde and a base to facilitate the formation of the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound into alcohols or amines, depending on the reducing agent used, such as lithium aluminum hydride.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the fluoropyridinyl moiety can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological pathways effectively .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol can be compared with other fluorinated compounds, such as:

These comparisons highlight the unique aspects of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol, such as its enhanced stability and reactivity due to the presence of both trifluoromethyl and fluoropyridinyl groups.

Properties

CAS No.

1286776-46-2

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-fluoropyridin-2-yl)ethanol

InChI

InChI=1S/C7H5F4NO/c8-4-1-2-5(12-3-4)6(13)7(9,10)11/h1-3,6,13H

InChI Key

ZWUQASWPDGMMIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C(C(F)(F)F)O

Origin of Product

United States

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